2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
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Overview
Description
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer advantages in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves the formation of the spirocyclic oxetane core followed by functionalization to introduce the acetamide group. One common synthetic route starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to further reactions to introduce the 4-bromophenyl and acetamide groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the acetamide moiety.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it binds to the active site of NQO1, an enzyme over-expressed in certain cancer cell lines . The spirocyclic oxetane moiety enhances binding affinity and metabolic stability, facilitating more efficient reduction of substrates by NQO1 .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds share the spirocyclic core and have been studied for their analgesic activities.
Uniqueness
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its combination of the spirocyclic oxetane structure with the 4-bromophenyl and acetamide groups. This combination enhances its binding affinity to specific enzymes and its metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-13-3-1-12(2-4-13)11-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHPXZYPHBDQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=C(C=C3)Br)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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